molecular formula C15H17ClO6 B2614797 Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate CAS No. 400086-35-3

Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate

Cat. No.: B2614797
CAS No.: 400086-35-3
M. Wt: 328.75
InChI Key: BGJZWHBQVHWIKQ-UHFFFAOYSA-N
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Description

Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate is an organic compound with the molecular formula C15H17ClO6. This compound is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a hydroxymalonate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate typically involves the reaction of diethyl malonate with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(4-chlorophenyl)-2-oxoethylmalonate
  • Diethyl 2-(4-chlorophenyl)-2-hydroxyethylmalonate
  • Diethyl 2-(4-chlorophenyl)-2-oxoethyl-2-methylmalonate

Uniqueness

Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxypropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO6/c1-3-21-13(18)15(20,14(19)22-4-2)9-12(17)10-5-7-11(16)8-6-10/h5-8,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJZWHBQVHWIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)(C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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